molecular formula C30H25NO6 B11149002 N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine

N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine

Cat. No.: B11149002
M. Wt: 495.5 g/mol
InChI Key: KRICIHIHWBROPF-RUZDIDTESA-N
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Description

2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID involves multiple steps, starting with the preparation of the core furo[3,2-g]chromen structure This is typically achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which 2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity or signaling pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxy-5-methylphenyl)benzotriazole: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    5-Methyl-N′-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]: Another structurally related compound with different applications and properties.

Uniqueness

What sets 2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C30H25NO6

Molecular Weight

495.5 g/mol

IUPAC Name

(2R)-2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C30H25NO6/c1-17-8-10-20(11-9-17)24-16-36-26-15-27-21(13-23(24)26)18(2)22(30(35)37-27)14-28(32)31-25(29(33)34)12-19-6-4-3-5-7-19/h3-11,13,15-16,25H,12,14H2,1-2H3,(H,31,32)(H,33,34)/t25-/m1/s1

InChI Key

KRICIHIHWBROPF-RUZDIDTESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)N[C@H](CC5=CC=CC=C5)C(=O)O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)NC(CC5=CC=CC=C5)C(=O)O)C

Origin of Product

United States

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